Eupaformosanin -

Eupaformosanin

Catalog Number: EVT-1565264
CAS Number:
Molecular Formula: C22H28O8
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eupaformosanin is a germacranolide.
Source

Eupaformosanin is primarily isolated from Eupatorium cannabinum, which is a member of the Asteraceae family. This plant has been traditionally used in various cultures for its medicinal properties, and recent studies have focused on its bioactive compounds, including Eupaformosanin, for their potential anticancer activities .

Classification

Chemically, Eupaformosanin belongs to the class of terpenes, which are organic compounds produced by a variety of plants. Terpenes are known for their aromatic properties and play significant roles in plant defense mechanisms. Eupaformosanin's classification as a terpene is significant as it relates to its biological activity and potential therapeutic applications .

Synthesis Analysis

Methods

Eupaformosanin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves using solvents to isolate the compound from dried plant material. For instance, ethanol or methanol can be employed to extract Eupaformosanin effectively.

In laboratory settings, synthetic approaches may involve modifying existing terpene structures through organic reactions such as oxidation or reduction to enhance yield or biological activity. Specific synthetic pathways have not been extensively detailed in the literature but may include standard organic synthesis techniques .

Technical Details

The extraction process generally follows these steps:

  1. Preparation of Plant Material: Dried leaves or stems of Eupatorium cannabinum are ground into a fine powder.
  2. Solvent Extraction: The powdered plant material is mixed with an appropriate solvent (e.g., ethanol) and subjected to stirring or refluxing to extract bioactive compounds.
  3. Filtration and Concentration: The mixture is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to obtain crude extracts.
  4. Purification: Further purification techniques such as chromatography may be applied to isolate Eupaformosanin from other constituents.
Molecular Structure Analysis

Structure

The molecular structure of Eupaformosanin has been characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). It possesses a complex arrangement typical of terpenes, featuring multiple rings and functional groups that contribute to its biological activity.

Data

The molecular formula for Eupaformosanin is C20_{20}H30_{30}O5_5, indicating it contains 20 carbon atoms, 30 hydrogen atoms, and 5 oxygen atoms. Its specific structural features include hydroxyl groups that are crucial for its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Eupaformosanin participates in several chemical reactions relevant to its biological activity:

  • Oxidation-Reduction Reactions: These reactions are essential for its role in inducing oxidative stress within cancer cells.
  • Ubiquitination Pathways: Eupaformosanin influences the ubiquitination process of mutant p53, promoting its degradation and thereby affecting cell survival pathways .

Technical Details

The compound's ability to induce apoptosis and ferroptosis involves complex biochemical interactions:

  • It increases reactive oxygen species (ROS) levels within cells, leading to oxidative damage.
  • The depletion of glutathione—a critical antioxidant—further exacerbates oxidative stress, pushing cells towards ferroptosis.
Mechanism of Action

Process

Eupaformosanin's mechanism involves several key processes:

  1. Induction of Apoptosis: It disrupts mitochondrial membrane potential and activates apoptotic pathways through ROS accumulation.
  2. Ferroptosis Activation: Eupaformosanin triggers ferroptosis by increasing iron levels within cells and promoting lipid peroxidation .

Data

Studies indicate that the induction of ferroptosis by Eupaformosanin is closely linked with the modulation of p53 signaling pathways, particularly in triple-negative breast cancer models where mutant p53 plays a pivotal role .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow oil or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Reacts with oxidizing agents due to the presence of multiple functional groups.

Relevant data on melting point and boiling point are not extensively documented but can be inferred from similar terpenoid compounds .

Applications

Scientific Uses

Eupaformosanin shows promise in various scientific applications:

  • Cancer Therapy: Its ability to induce apoptosis and ferroptosis makes it a candidate for developing new anticancer therapies, particularly for aggressive cancers like triple-negative breast cancer.
  • Phytochemical Research: As a natural product, it serves as a model compound for studying plant-derived anticancer agents and understanding their mechanisms at a molecular level .

Research continues to explore the full potential of Eupaformosanin in clinical settings and its synergistic effects when combined with existing cancer treatments .

Introduction

Botanical Origins and Phytochemical Characterization of Eupaformosanin

Eupaformosanin is primarily isolated from Eupatorium formosanum (Asteraceae family), a plant endemic to East Asian regions. The compound belongs to the germacranolide subclass of sesquiterpene lactones, characterized by a 10-membered ring and α,β-unsaturated carbonyl moieties essential for bioactivity. Its chemical structure features:

  • An α-methylene-γ-lactone group enabling Michael addition with cellular thiols
  • An epoxide ring contributing to electrophilic reactivity [9]
  • Multiple chiral centers conferring stereospecific interactions

Phytochemical purification typically involves chromatographic techniques (e.g., HPLC, silica gel chromatography) followed by structural elucidation via NMR spectroscopy and mass spectrometry [2] [9]. The characteristic NMR signals include lactone carbonyl resonances at δ 170–175 ppm and olefinic protons between δ 5.5–6.5 ppm, confirming the α,β-unsaturated system [9].

Table 1: Phytochemical Profile of Eupaformosanin

PropertyCharacteristic
Molecular FormulaC₁₉H₂₄O₆
ClassGermacranolide sesquiterpene lactone
Key Functional Groupsα-methylene-γ-lactone, epoxide, exocyclic methylene
Bioactive MotifsElectrophilic sites enabling covalent binding to cellular nucleophiles
SolubilityLipophilic (soluble in DMSO, ethanol)

Historical Context of Sesquiterpene Lactones in Pharmacological Research

Sesquiterpene lactones (SLs) have been systematically investigated since the mid-20th century for their broad bioactivities:

  • Early Discovery (1970s): Initial studies identified SLs' antitumor properties, with eupaformosanin first isolated in 1977 from Eupatorium formosanum. Early research demonstrated direct antileukemic and antisarcoma activity in murine models, linked to DNA synthesis inhibition [2] [9].
  • Mechanistic Evolution (2000s–Present): Research shifted toward molecular targets, revealing SLs' roles in:
  • NF-κB pathway inhibition via IκB kinase suppression
  • Redox modulation through glutathione depletion
  • Ferroptosis induction via GPX4 ubiquitination [5]
  • Eupaformosanin’s Resurgence: Contemporary studies repositioned eupaformosanin as a dual apoptosis/ferroptosis inducer, leveraging advances in cell death biochemistry. Its efficacy in TNBC models marks a significant evolution from early cytotoxic observations to targeted mechanism-based applications [9].

Table 2: Key Milestones in Sesquiterpene Lactone Research

Time PeriodFocusKey Finding
1970s–1980sCytotoxicity screeningEupaformosanin inhibits Ehrlich ascites cell DNA synthesis
1990s–2000sSignaling pathway modulationSLs block NF-κB and MAPK pathways
2010s–PresentCell death mechanismsEupaformosanin induces mutant p53 ubiquitination and ferroptosis

Triple-Negative Breast Cancer (TNBC): Clinical Challenges and Therapeutic Gaps

TNBC, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification, represents 15–20% of breast cancers. It exhibits distinct clinicopathological features:

  • Aggressive Phenotype: Higher mitotic indices, pushing borders of invasion, and stromal lymphocytic infiltration [7]
  • Molecular Heterogeneity: Subtypes include basal-like 1 (BL1), basal-like 2 (BL2), mesenchymal (MES), and luminal androgen receptor (LAR), each with divergent therapeutic responses [4]
  • TP53 Mutations: Occur in >80% of TNBC cases, driving genomic instability and chemoresistance [9]

Current Therapeutic Limitations:

  • Chemotherapy Dependency: Standard anthracycline/taxane regimens yield pathological complete response (pCR) rates of only 30–40% in non-BL1 subtypes [4] [7].
  • Early Relapse: >50% of early-stage TNBC patients relapse within 3–5 years, often with visceral metastases [7].
  • Lack of Targeted Agents: No FDA-approved targeted therapies exist for non-BRCA-mutated TNBC, creating an urgent need for novel approaches [9].

Rationale for Targeting Non-Apoptotic Cell Death Mechanisms in Oncology

Conventional therapies predominantly trigger apoptosis, which is frequently evaded in TNBC via:

  • p53 Mutations: Abrogate apoptosis induction by DNA-damaging agents [9]
  • BCL-2 Overexpression: Suppresses mitochondrial apoptosis pathways
  • Enhanced DNA Repair: Mediated by PARP1 upregulation in basal-like subtypes [4]

Ferroptosis as a Therapeutic Alternative:This iron-dependent cell death mechanism involves:

  • Lipid Peroxidation: Catalyzed by ACSL4-mediated incorporation of polyunsaturated fatty acids (PUFAs) into membranes
  • GPX4 Inactivation: Depletes glutathione and compromises antioxidant defense
  • Iron Catalysis: Free ferrous iron generates hydroxyl radicals via Fenton chemistry [5] [9]

Eupaformosanin’s Dual Mechanism:

  • Mutant p53 Ubiquitination: Promotes proteasomal degradation of oncogenic mutant p53 proteins (e.g., R175H, R273H) [9]
  • Ferroptosis Synergy: Depletes glutathione, elevates lipid ROS, and increases intracellular iron via IRP2 modulation
  • Apoptosis Induction: Activates mitochondrial cytochrome c release and caspase-9/3 cleavage

Table 3: Eupaformosanin’s Multimodal Anticancer Mechanism in TNBC

TargetEffectDownstream Consequence
Mutant p53Ubiquitination and degradationLoss of gain-of-function oncogenic activity
GPX4/SLC7A11DownregulationGlutathione depletion, lipid ROS accumulation
ACSL4UpregulationPUFA phospholipid peroxidation
BAX/BAKActivationMitochondrial apoptosis

In TNBC models, eupaformosanin’s dual induction of apoptosis and ferroptosis overcomes intrinsic resistance to single-mechanism agents. In vivo studies show 60–70% suppression of MDA-MB-231 xenograft growth, correlating with decreased mutant p53 and increased ferroptosis markers (e.g., malondialdehyde) [9].

Properties

Product Name

Eupaformosanin

IUPAC Name

[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5+,13-10-,16-7+/t17-,18-,19-,20-/m1/s1

InChI Key

XYPJAWWDSQFSQA-OZZXCXKDSA-N

SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C

Synonyms

eupaformosanin
eupaformosanin, (3aR-(3aR*,4R*(E)),6E,9S*,10Z,11aR*)-isome

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C

Isomeric SMILES

C/C/1=C\C[C@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2)/C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.